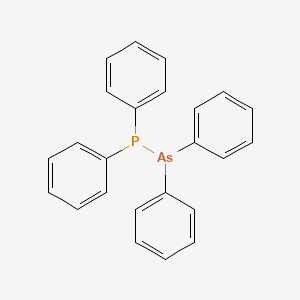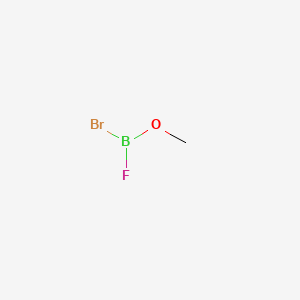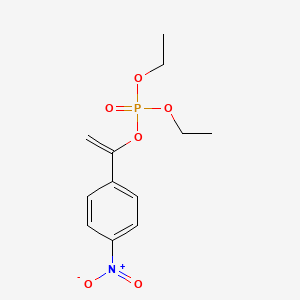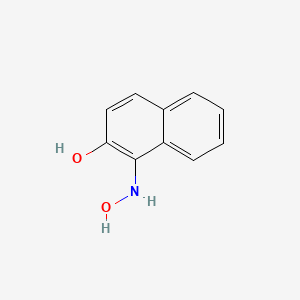![molecular formula C5H12NO3PS B14677520 Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate CAS No. 39486-94-7](/img/structure/B14677520.png)
Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate is an organophosphorus compound with a unique structure that includes a phosphoryl group, a methoxy group, and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate can be achieved through several methods. One common approach involves the reaction of an alkyl halide with an alkoxide in the presence of a strong base, such as sodium hydride or potassium hydride
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or methylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, tosylates, mesylates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate involves its interaction with molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the methoxy and methylsulfanyl groups can modulate the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl [methoxy(methylsulfanyl)phosphoryl]methanimidate
- Ethyl [ethoxy(methylsulfanyl)phosphoryl]methanimidate
- Ethyl [methoxy(ethylsulfanyl)phosphoryl]methanimidate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
39486-94-7 |
|---|---|
Formule moléculaire |
C5H12NO3PS |
Poids moléculaire |
197.20 g/mol |
Nom IUPAC |
ethyl N-[methoxy(methylsulfanyl)phosphoryl]methanimidate |
InChI |
InChI=1S/C5H12NO3PS/c1-4-9-5-6-10(7,8-2)11-3/h5H,4H2,1-3H3 |
Clé InChI |
OARIUYANJRATPS-UHFFFAOYSA-N |
SMILES canonique |
CCOC=NP(=O)(OC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Amino-5-[(2-aminophenyl)sulfanyl]phenol](/img/structure/B14677469.png)







